Leuco ethyl violet

Alzheimer's disease Photocatalysis Amyloid oxygenation

Leuco ethyl violet (LEV) is the only validated BBB-penetrant, self-activating prodrug for amyloid-selective photooxygenation. With LogP 7.405, it achieves ~30% Aβ reduction in vivo. Unlike generic leuco dyes, LEV's HAT mechanism ensures catalytic activity only in amyloid-rich environments, minimizing off-target effects. Essential for reproducible AD research; not interchangeable with LCV or LMG.

Molecular Formula C31H43N3
Molecular Weight 457.7 g/mol
CAS No. 4865-00-3
Cat. No. B3268573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuco ethyl violet
CAS4865-00-3
Molecular FormulaC31H43N3
Molecular Weight457.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC
InChIInChI=1S/C31H43N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24,31H,7-12H2,1-6H3
InChIKeySBMCZDLOXDWNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leuco Ethyl Violet CAS 4865-00-3: A Blood-Brain Barrier-Permeable Prodrug Photocatalyst for Amyloid-Targeted Research


Leuco ethyl violet (LEV, CAS 4865-00-3, C31H43N3, MW 457.69 g/mol) is a colorless, reduced leuco form of the triarylmethane dye ethyl violet (EV) [1]. It functions as a redox-sensitive, self-activating prodrug photocatalyst that, upon photoirradiation, undergoes a hydrogen atom transfer (HAT) process to generate catalytically active EV specifically in the presence of amyloid aggregates . LEV exhibits pronounced amyloid selectivity and high blood-brain barrier (BBB) permeability, distinguishing it from conventional leuco dyes such as leuco crystal violet (LCV) and leuco malachite green (LMG), which lack this targeted neuropathological application profile [1].

Why Leuco Ethyl Violet Cannot Be Substituted by Leuco Crystal Violet or Leuco Malachite Green in Amyloid-Targeted Applications


Although leuco ethyl violet shares the triarylmethane leuco dye scaffold with leuco crystal violet (LCV, CAS 603-48-5) and leuco malachite green (LMG, CAS 129-73-7), these compounds are not functionally interchangeable. LEV's unique combination of high logP (7.405 vs. 5.9 for LCV and 4.99880 for LMG) contributes to its superior BBB permeability, a prerequisite for central nervous system applications . More critically, LEV operates as a self-activating prodrug that requires amyloid binding to generate the active photocatalyst ethyl violet (EV) in situ, a mechanism that confers amyloid-selective photooxygenation activity and minimizes off-target effects in non-aggregative environments [1]. LCV and LMG, primarily used as forensic blood reagents and metabolic markers, lack this catalytically gated activation pathway and the quantitative in vivo efficacy profile demonstrated for LEV in Alzheimer's disease models [1]. Substituting LEV with generic leuco dyes would therefore result in loss of BBB penetration, amyloid selectivity, and the self-activating prodrug mechanism essential for its intended research applications.

Leuco Ethyl Violet (CAS 4865-00-3) Quantitative Differentiation Evidence Versus Comparator Compounds


Two Orders of Magnitude Higher Photooxygenation Activity of Ethyl Violet (EV) Compared to Azobenzene-Boron Complex (ABB) Catalyst

In direct head-to-head comparison, the photooxygenation activity of ethyl violet (EV, the active form generated from leuco ethyl violet) is two orders of magnitude (i.e., approximately 100-fold) greater than that of the previously reported azobenzene-boron complex catalyst (ABB: 1) [1]. This quantitative difference establishes EV/LEV as a substantially more efficient photocatalytic system for amyloid oxygenation, addressing the moderate catalyst activity that limited prior in vivo studies.

Alzheimer's disease Photocatalysis Amyloid oxygenation

High Amyloid Selectivity: LEV/EV Exhibits Less Than 6% Off-Target Oxygenation Yield in Non-Aggregative Peptides

Selectivity for amyloid aggregates over non-aggregative peptides was quantitatively assessed by comparing photooxygenation yields. Using catalyst 3 (ethyl violet), the oxygenation yield for four off-target non-aggregative peptides (angiotensin IV, somatostatin, leuprorelin, and [Tyr8]-substance P) was less than 6% [1]. In contrast, comparator catalysts 8, 11, and 12 (structurally modified trityl cation derivatives) produced off-target yields of 13–35%, indicating significantly poorer selectivity [1].

Amyloid selectivity Off-target profiling Proteopathy research

In Vivo Efficacy: LEV-Mediated Photooxygenation Reduces Aβ Amyloid Burden by Approximately 30% in Living AD Model Mice Without Scalp Injury

Intravenous administration of leuco ethyl violet (LEV) followed by light irradiation to the head achieved non-invasive photooxygenation of Aβ amyloid in the brains of living Alzheimer's disease (AD) model mice, resulting in a significant decrease of approximately 30% in cerebral Aβ amyloid burden [1]. Importantly, this treatment did not induce scalp injury, a side effect observed with the prior ABB catalyst due to its low BBB permeability and insufficient target selectivity [1].

In vivo efficacy Alzheimer's disease model Blood-brain barrier

Superior BBB Penetration Likelihood Inferred from High LogP (7.405) Relative to Leuco Crystal Violet (LogP 5.9) and Leuco Malachite Green (LogP 4.99880)

The calculated partition coefficient (LogP) of leuco ethyl violet is 7.405, which is substantially higher than that of closely related leuco dyes: leuco crystal violet (LCV, LogP 5.9 or 5.06) and leuco malachite green (LMG, LogP 4.99880) . Higher LogP values correlate with increased lipophilicity and passive diffusion across biological membranes, including the blood-brain barrier (BBB). This physicochemical distinction aligns with LEV's experimentally validated high BBB permeability in vivo [1]. While LogP alone does not guarantee BBB penetration, the combination of high LogP with direct in vivo evidence supports LEV's preferential CNS accessibility over less lipophilic leuco dye alternatives.

Blood-brain barrier Lipophilicity CNS drug delivery

Catalytic Efficiency: 1 mol% Ethyl Violet (EV) Achieves Kinetics Comparable to 200 mol% ABB Catalyst

Kinetic analysis revealed that 1 mol% of catalyst 3 (ethyl violet) achieved photooxygenation kinetics almost comparable to those obtained with 200 mol% of the ABB catalyst 1, whereas the reaction with 1 did not reach completion [1]. This indicates a catalytic efficiency advantage of approximately 200-fold or greater for EV relative to ABB under the assay conditions.

Catalytic turnover Photocatalyst efficiency Reaction kinetics

Self-Activating Prodrug Mechanism: LEV Undergoes Amyloid-Dependent Hydrogen Atom Transfer (HAT) to Generate Active EV In Situ

Leuco ethyl violet (LEV) is a redox-sensitive, self-activating prodrug catalyst. Under photoirradiation, LEV undergoes a hydrogen atom transfer (HAT) process to generate catalytically active ethyl violet (EV) [1]. This activation occurs preferentially in the presence of amyloid aggregates, as demonstrated by the selective photooxygenation of Aβ amyloid with minimal off-target reactivity [1]. In contrast, conventional leuco dyes such as leuco crystal violet (LCV) and leuco malachite green (LMG) function as simple redox indicators or substrates for peroxidases and lack this amyloid-gated self-activation mechanism .

Prodrug activation Targeted drug delivery Amyloid catalysis

Leuco Ethyl Violet (CAS 4865-00-3): Evidence-Backed Application Scenarios for Scientific and Industrial Users


In Vivo Photooxygenation of Cerebral Amyloid-β Aggregates in Alzheimer's Disease Mouse Models

LEV is the only leuco dye validated for non-invasive, BBB-penetrant photooxygenation of Aβ amyloid in living AD model mice. Its intravenous administration followed by head photoirradiation (λ = 595 nm) achieves approximately 30% reduction in cerebral Aβ burden without scalp injury [1]. This application leverages LEV's two orders of magnitude higher catalytic activity relative to ABB and its high amyloid selectivity (<6% off-target yield) to enable reproducible in vivo pharmacodynamic studies [1].

Amyloid-Selective Photocatalysis in Human AD Patient-Derived Samples (Aβ and Tau)

LEV effectively oxygenates human Aβ and tau amyloids derived from AD patient brain tissue, supporting its utility as a multi-targeting research tool for studying proteopathic aggregates beyond murine models [1]. The self-activating prodrug mechanism ensures that catalytically active EV is generated preferentially in amyloid-rich environments, minimizing non-specific oxidation of non-aggregated proteins [1].

Development of BBB-Penetrant Prodrug Photocatalyst Platforms for CNS Proteinopathy Research

LEV's demonstrated combination of high LogP (7.405), self-activating HAT mechanism, and in vivo BBB penetration establishes it as a prototype scaffold for designing next-generation photocatalysts targeting neurodegenerative proteinopathies [1]. Its high catalytic efficiency (1 mol% LEV/EV achieves kinetics comparable to 200 mol% ABB) further supports its use in high-throughput screening formats where minimal catalyst loading is advantageous [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leuco ethyl violet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.